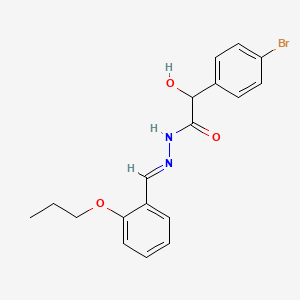
2-(4-bromophenyl)-2-hydroxy-N'-(2-propoxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-2-hydroxy-N'-(2-propoxybenzylidene)acetohydrazide, also known as BPBH, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of hydrazide, which is a class of organic compounds that have been shown to have a wide range of biological activities. BPBH has been found to have several interesting properties that make it a promising candidate for use in various research fields.
Mechanism of Action
The exact mechanism of action of 2-(4-bromophenyl)-2-hydroxy-N'-(2-propoxybenzylidene)acetohydrazide is not fully understood, but studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. This pathway is involved in the regulation of programmed cell death and is often disrupted in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can contribute to inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in the production of reactive oxygen species, and have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-bromophenyl)-2-hydroxy-N'-(2-propoxybenzylidene)acetohydrazide is its potential as a promising anticancer agent. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.
Future Directions
There are several future directions for research involving 2-(4-bromophenyl)-2-hydroxy-N'-(2-propoxybenzylidene)acetohydrazide. One area of research could involve further studies on its potential as an anticancer agent, including studies on its toxicity and potential side effects. Other areas of research could involve its potential use in the treatment of inflammatory diseases or as an antioxidant agent. Overall, this compound is a promising compound that has the potential to be used in a variety of scientific research fields.
Synthesis Methods
2-(4-bromophenyl)-2-hydroxy-N'-(2-propoxybenzylidene)acetohydrazide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-(4-bromophenyl)-2-hydroxyacetic acid with 2-propoxybenzaldehyde in the presence of hydrazine hydrate. The resulting compound can then be purified using standard techniques such as recrystallization or column chromatography.
Scientific Research Applications
2-(4-bromophenyl)-2-hydroxy-N'-(2-propoxybenzylidene)acetohydrazide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves its use as a potential anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for use in cancer therapy. In addition, this compound has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-propoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-2-11-24-16-6-4-3-5-14(16)12-20-21-18(23)17(22)13-7-9-15(19)10-8-13/h3-10,12,17,22H,2,11H2,1H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLDUFSPGUPGMG-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NNC(=O)C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/NC(=O)C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5769608.png)


![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B5769626.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5769629.png)
![ethyl 3-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5769634.png)
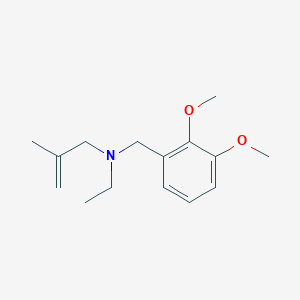
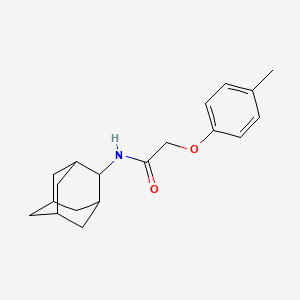
![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)
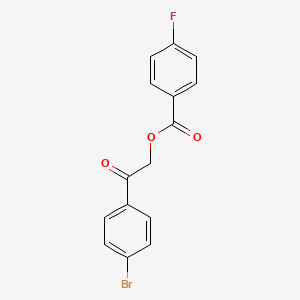
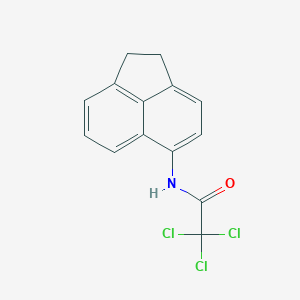
![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)
